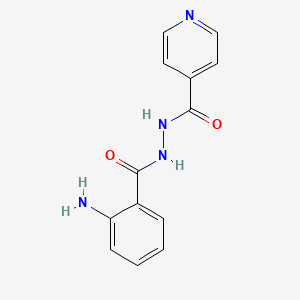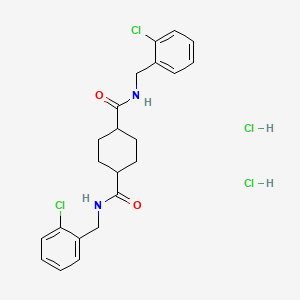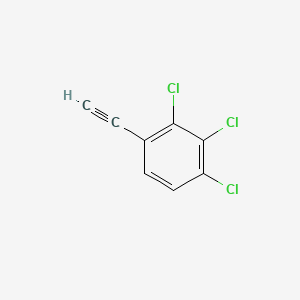
1,2,3-Trichloro-4-ethynylbenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2,3-Trichloro-4-ethynylbenzene is an organic compound characterized by a benzene ring substituted with three chlorine atoms and one ethynyl group. This compound is a derivative of trichlorobenzene, where the ethynyl group is attached to the fourth carbon of the benzene ring. It is a colorless solid and is primarily used in various chemical synthesis processes.
准备方法
Synthetic Routes and Reaction Conditions: 1,2,3-Trichloro-4-ethynylbenzene can be synthesized through a multi-step process involving electrophilic aromatic substitution reactions. The synthesis typically starts with 1,2,3-trichlorobenzene, which undergoes a series of reactions to introduce the ethynyl group at the fourth position. One common method involves:
Friedel-Crafts Acylation: This step introduces an acyl group to the benzene ring.
Clemmensen Reduction: The acyl group is then reduced to an alkane.
Nitration: The final step involves nitration to introduce the ethynyl group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized reactors and controlled conditions to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions: 1,2,3-Trichloro-4-ethynylbenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in reactions where an electrophile replaces a hydrogen atom on the benzene ring.
Nucleophilic Substitution: The chlorine atoms can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The ethynyl group can undergo oxidation to form different functional groups.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Reagents such as bromine or nitric acid in the presence of a catalyst like iron(III) chloride.
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium hydroxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethynyl group can lead to the formation of carboxylic acids or aldehydes.
科学研究应用
1,2,3-Trichloro-4-ethynylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1,2,3-Trichloro-4-ethynylbenzene involves its interaction with various molecular targets The ethynyl group can participate in reactions that form covalent bonds with nucleophiles, while the chlorine atoms can undergo substitution reactions
相似化合物的比较
1,2,3-Trichlorobenzene: Similar in structure but lacks the ethynyl group.
1,2,4-Trichlorobenzene: Differently substituted trichlorobenzene isomer.
1,3,5-Trichlorobenzene: Another isomer with different chlorine atom positions.
Uniqueness: 1,2,3-Trichloro-4-ethynylbenzene is unique due to the presence of the ethynyl group, which imparts distinct chemical properties and reactivity compared to other trichlorobenzene isomers .
属性
CAS 编号 |
99292-22-5 |
|---|---|
分子式 |
C8H3Cl3 |
分子量 |
205.5 g/mol |
IUPAC 名称 |
1,2,3-trichloro-4-ethynylbenzene |
InChI |
InChI=1S/C8H3Cl3/c1-2-5-3-4-6(9)8(11)7(5)10/h1,3-4H |
InChI 键 |
HJTVVSMAQRMOGU-UHFFFAOYSA-N |
规范 SMILES |
C#CC1=C(C(=C(C=C1)Cl)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


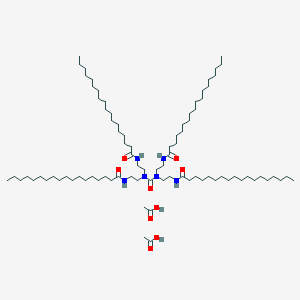
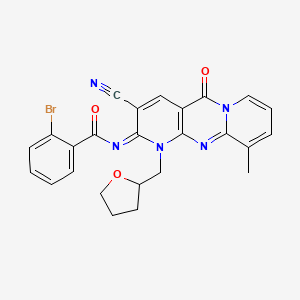
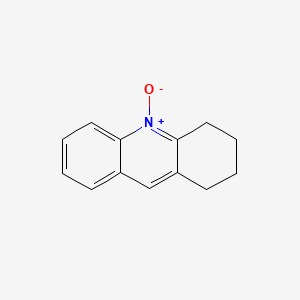
![N-(pyridin-3-ylmethyl)[1]benzofuro[3,2-d]pyrimidin-4-amine](/img/structure/B14163823.png)
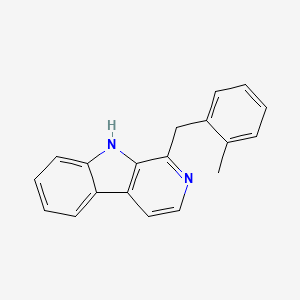
![2-(Bromomethyl)-4-chlorofuro[3,2-C]pyridine](/img/structure/B14163842.png)
![(5Z)-5-[(E)-3-phenylprop-2-enylidene]-2-pyrrolidin-1-yl-1,3-thiazol-4-one](/img/structure/B14163853.png)
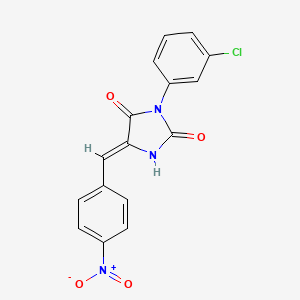
![1H-Isoindol-3-amine, N-(2-chlorophenyl)-1-[(2-chlorophenyl)imino]-, (Z)-](/img/structure/B14163858.png)
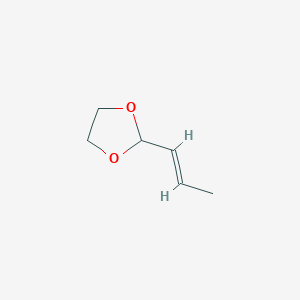
![5,6,7-Trifluoro-1H-benzo[D][1,3]oxazine-2,4-dione](/img/structure/B14163867.png)
![(4-bromophenyl)[3-(diethylamino)-5,5-dioxido[1,2,4]triazolo[4,3-b][1,2]benzothiazol-2(3H)-yl]methanone](/img/structure/B14163870.png)
